(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-[[(3R)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m1../s1 |
InChI Key |
LCTKNDTZEASADO-YQFADDPSSA-N |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Bohlmann-Rahtz pyridine synthesis or the Hantzsch dihydropyridine synthesis.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the reaction of pyridine with pyrrolidine and an appropriate alkylating agent under controlled conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Reactivity in Alkylation Reactions
The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions:
-
Methylation : Reacts with methyl iodide in DMF using NaH as a base to form quaternary ammonium derivatives.
-
Benzylation : Treatment with benzyl bromide under similar conditions produces N-benzyl analogs.
Example :
Acid-Base Reactions
The compound exhibits pH-dependent behavior:
-
Deprotonation : The pyrrolidine nitrogen (pKa ~9.5) is deprotonated in basic media, enhancing nucleophilicity.
-
Proton exchange : Reversible HCl dissociation in aqueous solutions enables ligand exchange in coordination chemistry.
Catalytic Hydrogenation
The pyridine ring undergoes partial hydrogenation under controlled conditions:
-
Reduction : Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) selectively reduces the pyridine to piperidine while preserving stereochemistry.
Outcome :
(85–90% yield)
Participation in Cross-Coupling Reactions
The pyridine moiety facilitates palladium-catalyzed couplings:
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 85°C | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-Arylated analogs |
Stability Under Oxidative Conditions
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H16Cl2N2O
- Molecular Weight : 239.16 g/mol
- Structure : The compound consists of a pyridine ring substituted with a pyrrolidin-3-yloxy methyl group, contributing to its biological activity.
Medicinal Chemistry
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is investigated for its therapeutic properties, particularly in drug development. It serves as a precursor in synthesizing novel compounds with potential pharmacological effects.
The compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can demonstrate cytotoxic effects against cancer cell lines. For instance, modifications to the compound's structure have shown promise in enhancing its anticancer properties against ovarian and breast cancer cells .
- Neuroprotective Effects : Studies suggest that related pyrrolo[3,4-c]pyridines can be effective in treating neurological disorders by modulating neurotransmitter systems .
- Anti-inflammatory and Analgesic Effects : Some derivatives have been tested for their ability to reduce inflammation and pain in animal models, indicating potential for treating chronic pain conditions .
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis. It can be modified through various reactions:
- Oxidation and Reduction : These processes can yield new derivatives with altered functional groups that may enhance biological activity.
- Substitution Reactions : The introduction of different substituents on the pyridine or pyrrolidine rings can lead to compounds with improved pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study assessed the cytotoxicity of this compound derivatives against various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells, suggesting that structural modifications could enhance efficacy while minimizing toxicity to healthy cells .
Case Study 2: Neuroprotective Effects
In experiments aimed at evaluating neuroprotective properties, derivatives of the compound were shown to improve cognitive functions in animal models of neurodegeneration. The mechanism involved modulation of neurotransmitter levels, highlighting the compound's potential in treating Alzheimer's disease .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of ®-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride with structurally related pyridine-pyrrolidine derivatives:
Key Observations :
- Stereochemistry: The R-configuration in the target compound and (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride may enhance target specificity compared to racemic analogs.
- Solubility: Dihydrochloride salts (e.g., target compound and (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine dihydrochloride) exhibit superior aqueous solubility over mono-hydrochloride forms (e.g., 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride).
- Functional Groups: Phenol-containing analogs may exhibit reduced membrane permeability compared to pyridine-based compounds due to higher polarity.
Target Compound :
- Research Use : Primarily a building block for kinase inhibitors or GPCR-targeted therapies.
- Reactivity : The pyrrolidine oxygen and pyridine nitrogen enable hydrogen bonding and metal coordination, useful in catalyst design.
3-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride :
- Applications : Versatile intermediate in agrochemicals (e.g., herbicides) and materials science.
- Selectivity : Methyl substitution at pyridine C3 alters electronic properties, favoring nucleophilic aromatic substitution reactions.
Levocetirizine Dihydrochloride :
- Contrast : Though structurally distinct (piperazine and chlorophenyl groups), its dihydrochloride salt form shares pharmacokinetic advantages (e.g., rapid absorption) with the target compound.
Stability and Handling
- Target Compound : Requires stringent storage conditions (-80°C) to prevent degradation, whereas analogs like Betahistine Hydrochloride (C₈H₁₂N₂·2HCl) are pharmacopeial-grade with established room-temperature stability.
- Safety : Unlike 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-05-4), which lacks GHS hazard classification , the target compound’s safety profile remains under investigation.
Biological Activity
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H15ClN2O
- Molar Mass : 214.69 g/mol
- CAS Number : 1067659-49-7
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's pyridine and pyrrolidine moieties may facilitate binding to specific sites, influencing cellular signaling pathways.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting a potential for this compound in developing antimicrobial agents.
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | E. coli | 32 µg/mL |
| Pyridine Derivative B | S. aureus | 16 µg/mL |
2. Anti-inflammatory Activity
Research has demonstrated that certain pyridine derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be relevant for this compound.
3. Anticancer Potential
Studies have explored the anticancer activity of pyridine derivatives, including their effects on various cancer cell lines. For example, compounds similar to this compound have been tested for cytotoxicity against ovarian and breast cancer cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ovarian Cancer | 15 | 5 |
| Breast Cancer | 20 | 4 |
Case Study 1: Antiviral Activity
In a study assessing the antiviral potential of pyridine derivatives, it was found that certain compounds exhibited significant activity against respiratory syncytial virus (RSV). The presence of the pyrrolidinyl group in these compounds was linked to enhanced binding affinity to viral proteins.
Case Study 2: Neuroprotective Effects
Another investigation into the neuroprotective effects of pyridine derivatives revealed that they could mitigate oxidative stress in neuronal cells. This suggests a potential application for this compound in treating neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride?
The synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 2-chloromethylpyridine) and (R)-pyrrolidin-3-ol, followed by acid treatment to form the dihydrochloride salt. Key steps include:
- Reaction conditions : Use of polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the pyrrolidin-3-ol, enabling nucleophilic attack on the chloromethyl group .
- Purification : Column chromatography or recrystallization to isolate the intermediate free base, followed by HCl gas or aqueous HCl treatment to form the dihydrochloride salt .
- Chirality control : Use of enantiomerically pure (R)-pyrrolidin-3-ol to ensure stereochemical fidelity .
Basic: Which spectroscopic and analytical methods are recommended for characterizing this compound?
Structural confirmation requires a multi-technique approach:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyridine-pyrrolidine linkage and substituent positions. Aromatic protons (pyridine) appear at δ 7.5–8.5 ppm, while pyrrolidine protons resonate at δ 1.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ for C₁₁H₁₆Cl₂N₂O) .
- X-ray crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .
- Elemental analysis : To validate chloride content in the dihydrochloride form .
Basic: What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a versatile building block in:
- Receptor ligand studies : The pyridine-pyrrolidine scaffold mimics natural alkaloids, enabling exploration of neurotransmitter receptor interactions (e.g., nicotinic acetylcholine receptors) .
- Enzyme inhibition : Functionalization of the pyrrolidine oxygen or pyridine nitrogen allows tuning of selectivity for kinase or protease targets .
- Prodrug development : The dihydrochloride salt enhances aqueous solubility for in vivo pharmacokinetic studies .
Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?
Key strategies include:
- Chiral catalysts : Use of asymmetric catalysts (e.g., Jacobsen’s catalyst) during nucleophilic substitution to favor the (R)-configuration .
- Kinetic resolution : Selective crystallization of the desired enantiomer from a racemic mixture using chiral resolving agents (e.g., tartaric acid derivatives) .
- Chiral HPLC : Post-synthesis purification with chiral stationary phases (e.g., cellulose-based columns) to achieve >99% ee .
- In situ monitoring : Real-time NMR or polarimetry to track enantiomeric ratios during synthesis .
Advanced: What strategies address discrepancies in reported biological activity data for this compound?
Contradictions in IC₅₀ values or binding affinities may arise from:
- Assay variability : Standardize protocols (e.g., buffer pH, temperature) across studies. For example, differences in ATP concentration in kinase assays can alter inhibition potency .
- Compound purity : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) that may interfere with biological assays .
- Stereochemical verification : Re-evaluate enantiomeric purity using circular dichroism (CD) or chiral NMR shift reagents if activity diverges from literature .
- Probe solubility effects : Use DMSO stock solutions at consistent concentrations (<1% v/v) to avoid solvent-induced artifacts .
Advanced: What safety considerations are critical when scaling up synthesis in a laboratory setting?
Scale-up introduces hazards requiring mitigation:
- Exothermic reactions : Use jacketed reactors with temperature control to manage heat generation during HCl salt formation .
- Chloride handling : Install scrubbers to neutralize HCl gas emissions during acidification steps .
- Waste management : Segregate halogenated byproducts for professional disposal to avoid environmental contamination .
- Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and full-face shields during large-scale operations .
Advanced: How can computational methods predict the compound’s mechanism of action in biological systems?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the pyrrolidine oxygen and active-site residues .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations to identify key interaction motifs .
- QSAR modeling : Correlate substituent modifications (e.g., pyridine methylation) with activity trends to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
